molecular formula C11H14O4 B154004 Methyl 2-((4-Methoxybenzyl)oxy)acetate CAS No. 51759-07-0

Methyl 2-((4-Methoxybenzyl)oxy)acetate

Cat. No.: B154004
CAS No.: 51759-07-0
M. Wt: 210.23 g/mol
InChI Key: PFSLSOYNJRVULY-UHFFFAOYSA-N
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Description

Methyl 2-((4-Methoxybenzyl)oxy)acetate is an organic ester featuring a 4-methoxybenzyl (PMB) group linked via an ether bridge to a methyl acetate moiety. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in protecting-group chemistry and nucleophilic substitution reactions. Its structure combines the electron-donating methoxy group on the aromatic ring with the ester functionality, influencing its reactivity and physical properties.

Properties

CAS No.

51759-07-0

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-[(4-methoxyphenyl)methoxy]acetate

InChI

InChI=1S/C11H14O4/c1-13-10-5-3-9(4-6-10)7-15-8-11(12)14-2/h3-6H,7-8H2,1-2H3

InChI Key

PFSLSOYNJRVULY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COCC(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)COCC(=O)OC

Synonyms

[(4-Methoxyphenyl)methoxy]acetic Acid Methyl Ester;  Methyl [(p-Methoxybenzyl)oxy]acetate;  2-[(4-Methoxyphenyl)methoxy]acetic Acid Methyl Ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-Methoxybenzyl)oxy)acetate typically involves the esterification of (4-Methoxybenzyloxy)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-Methoxybenzyl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

    Oxidation: Potassium permanganate, chromium trioxide

    Substitution: Nucleophiles such as halides, amines

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-((4-Methoxybenzyl)oxy)acetate involves its interaction with specific molecular targets and pathways. For instance, the compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of (4-Methoxybenzyloxy)acetic acid and methanol. Additionally, its methoxy group can undergo metabolic transformations, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarity and Substituent Effects

Key structural analogues of Methyl 2-((4-Methoxybenzyl)oxy)acetate include compounds with variations in aromatic substituents, ester groups, or additional functional groups. The following table highlights structural differences and their implications:

Compound Name (CAS No.) Structural Features Key Differences & Effects Reference
2-((4-Methoxybenzyl)oxy)acetic acid (N/A) Carboxylic acid derivative of the target compound Higher polarity due to -COOH; impacts solubility and reactivity in aqueous conditions
Methyl 2-[4-(5-bromopentoxy)phenyl]acetate (1026417-18-4) Bromoalkyl chain substituent Increased molecular weight (C14H19BrO3); bromine enhances potential for cross-coupling reactions
Methyl 2-(4-((2-bromobenzyl)oxy)phenyl)acetate (866136-72-3) Bromobenzyl group instead of PMB Electron-withdrawing Br alters electronic profile; may affect aromatic electrophilic substitution
Methyl 5-methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoate (1646152-47-7) Additional nitro and methoxy groups Nitro group introduces strong electron-withdrawing effects, altering reactivity in redox reactions
Methyl 2-(1-(4-methoxybenzyl)-1H-indol-6-yl)acetate (N/A) PMB group attached to an indole ring Enhanced aromatic stacking potential; relevant in kinase inhibitor synthesis

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The PMB group in the target compound donates electrons via its methoxy substituent, enhancing stability in radical or electrophilic reactions. In contrast, bromine or nitro groups in analogues (e.g., ) reduce electron density, favoring nucleophilic attack or cross-coupling.
  • Polarity and Solubility : Replacement of the methyl ester with a carboxylic acid () increases hydrophilicity, while longer alkyl chains (e.g., bromopentoxy in ) enhance lipophilicity.
Protection-Deprotection Strategies

The PMB group in this compound is frequently employed as a protecting group for alcohols or amines. For example, in the synthesis of indole derivatives (), the PMB group is introduced via alkylation of methyl 2-(1H-indol-6-yl)acetate using 1-(chloromethyl)-4-methoxybenzene, achieving a 44% yield under basic conditions. Comparatively, nitro-containing analogues () require harsher conditions due to the deactivating nitro group.

Catalytic Reactivity

In Pd-catalyzed reactions, sulfonamide derivatives of this compound () exhibit moderate yields (70–85%), with electron-withdrawing substituents (e.g., cyano in ) slightly reducing efficiency. This contrasts with brominated analogues (), where bromine facilitates Suzuki-Miyaura couplings.

Physical Properties and Stability

Crystallographic Data

The crystal structure of Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate () reveals weak C–H⋯C interactions forming dimeric structures, with an R-factor of 0.080. Chlorine substituents increase molecular packing density compared to the PMB group, which may adopt less rigid conformations due to methoxy steric effects.

Thermal Stability

Methyl 2-(3,4-dichloro-5-hydroxyphenyl)acetate (), synthesized via sulfuric acid-mediated esterification, demonstrates higher thermal stability (mp >100°C) than the target compound, likely due to stronger intermolecular hydrogen bonding from hydroxyl groups.

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